molecular formula C8H9ClO3S B1661353 Methyl 4-(chloromethyl)benzenesulfonate CAS No. 89981-68-0

Methyl 4-(chloromethyl)benzenesulfonate

Cat. No.: B1661353
CAS No.: 89981-68-0
M. Wt: 220.67
InChI Key: DIHBCEGUVTZUMB-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)benzenesulfonate is a sulfonate ester characterized by a benzenesulfonate backbone substituted with a chloromethyl (-CH₂Cl) group at the para position and a methyl ester (-SO₃CH₃) at the sulfonate moiety. This structure confers unique reactivity, particularly as an alkylating agent due to the electrophilic chloromethyl group.

Properties

CAS No.

89981-68-0

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67

IUPAC Name

methyl 4-(chloromethyl)benzenesulfonate

InChI

InChI=1S/C8H9ClO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3

InChI Key

DIHBCEGUVTZUMB-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C1=CC=C(C=C1)CCl

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 4-(chloromethyl)benzenesulfonate, enabling a comparative analysis of reactivity, applications, and hazards:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Applications Hazards/Regulatory Notes Evidence Source
This compound -SO₃CH₃, -CH₂Cl (para) Alkylation agent, intermediate in organic synthesis, potential catalyst co-factor Likely corrosive (inferred from chloromethyl analogs) N/A (inferred)
Methyl 4-(phenylsulfonyl)benzoate (Compound 8) -SO₂Ph, -COOCH₃ (para) High-yield C–S coupling (94% yield in Ni@Bpy-sp2c-COF catalysis) Not explicitly reported
4-(Carbamothioylhydrazono)methylphenyl 4-methyl benzenesulfonate -SO₃C₆H₄CH₃, thiourea moiety Synthesis of pyrimidine derivatives via ultrasound-assisted multicomponent reactions Not explicitly reported
4-Chlorobenzylsulfonyl chloride -SO₂Cl, -CH₂Cl (para) Reactive sulfonylating agent; precursor for sulfonamide drugs Corrosive, reactive (GHS Category 1)
Chloromethyl Methyl Ether -OCH₂Cl Carcinogen (IARC Group 1), used historically in polymer synthesis Severe toxicity, carcinogenic

Key Observations :

Reactivity :

  • The chloromethyl group in this compound enhances its electrophilicity, making it amenable to nucleophilic substitution reactions. This contrasts with methyl 4-(phenylsulfonyl)benzoate (), where the phenylsulfonyl group stabilizes the structure for catalytic C–S coupling .
  • 4-Chlorobenzylsulfonyl chloride () exhibits similar reactivity via its sulfonyl chloride group but is more reactive and hazardous due to the -SO₂Cl moiety .

Applications :

  • Sulfonate esters like methyl 4-(phenylsulfonyl)benzoate are critical in cross-coupling reactions, achieving 94% yield in Ni-based catalysis () .
  • Thiourea derivatives (e.g., ) demonstrate utility in heterocyclic synthesis under ultrasonic conditions, suggesting that this compound could serve as a scaffold for bioactive molecules .

Hazards: Chloromethyl-containing compounds (e.g., Chloromethyl Methyl Ether, ) are associated with carcinogenicity and corrosivity . While direct data on this compound is lacking, its structural analogy to these compounds warrants caution. Sulfonyl chlorides () are highly reactive and corrosive, whereas sulfonate esters like the target compound are likely less hazardous but still require careful handling .

Table 2: Research Findings and Performance Metrics

Compound Key Research Finding Performance Metric Evidence Source
Methyl 4-(phenylsulfonyl)benzoate Superior catalytic efficiency in Ni@Bpy-sp2c-COF (0.45 mol% Ni) for C–S coupling 94% yield
4-(Carbamothioylhydrazono)methylphenyl... Ultrasound-assisted synthesis of pyrimidines using 15 mol% cysteine catalyst Efficient cyclization
4-Chlorobenzylsulfonyl chloride Used in sulfonamide drug synthesis; high reactivity N/A (benchmark reagent)

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